(Cyclohexylmethyl)hydrazine dihydrochloride

Description

Chemical Identity and Nomenclature

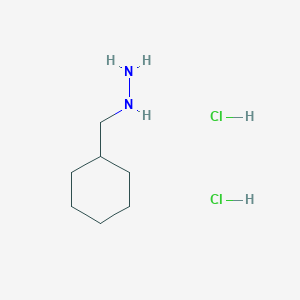

(Cyclohexylmethyl)hydrazine dihydrochloride is a substituted hydrazine derivative characterized by a cyclohexylmethyl group attached to the hydrazine backbone, with two hydrochloride counterions. Its systematic IUPAC name is cyclohexylmethylhydrazine;dihydrochloride . The molecular formula is C₇H₁₈Cl₂N₂ , with a molecular weight of 201.14 g/mol .

Table 1: Key Identifiers

The compound’s structure features a cyclohexane ring connected to a methylhydrazine group, protonated at both nitrogen atoms and stabilized by chloride ions.

Historical Development in Hydrazine Derivative Research

The exploration of hydrazine derivatives began in the late 19th century with Theodor Curtius’ isolation of hydrazine sulfate (1887). Emil Fischer’s synthesis of phenylhydrazine (1875) marked a milestone in organic chemistry, enabling advancements in carbohydrate analysis.

This compound emerged during mid-20th-century investigations into monoamine oxidase inhibitors (MAOIs). As part of efforts to develop antidepressants, researchers synthesized cimemoxin (cyclohexylmethylhydrazine), a hydrazine-based MAOI. The dihydrochloride salt was later characterized to improve solubility and stability for pharmacological studies. Despite its potent MAO inhibition (50x iproniazid), the compound was never commercialized, reflecting broader challenges in hydrazine derivative toxicity and selectivity.

Position Within Hydrazine-Based Compound Taxonomy

Hydrazine derivatives are classified by substitution pattern:

- Mono-substituted : One hydrogen replaced (e.g., methylhydrazine).

- Di-substituted : Two hydrogens replaced, either symmetrically (1,2-dimethylhydrazine) or asymmetrically (1,1-dimethylhydrazine).

- Tri-/tetra-substituted : Three or four hydrogens replaced (e.g., tetramethylhydrazine).

This compound falls into the asymmetrically di-substituted category, with a cyclohexylmethyl group and two protons replaced by hydrochloride ions. Its structural features distinguish it from:

- Arylhydrazines (e.g., phenylhydrazine): Aromatic substituents alter redox properties.

- Alkylhydrazines (e.g., UDMH): Smaller alkyl groups reduce steric hindrance.

The cyclohexane ring confers lipophilicity, influencing solubility and reactivity compared to linear alkyl analogs. This positions the compound as a hybrid between classical hydrazines and cycloalkane-containing pharmaceuticals, with potential applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

cyclohexylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFWEMVEIFYVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656402 | |

| Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177319-00-4 | |

| Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Azines to 1,2-Dialkylhydrazines and Salt Formation

A recent efficient synthetic route involves the ionic hydrogenation of azines to produce 1,2-dialkylhydrazines, which can be isolated as their hydrochloride salts for enhanced stability and safety.

- Starting Material : Azines derived from hydrazine and aldehydes/ketones.

- Reducing Agent : Trimethylamine-borane complex (NMe3·BH3).

- Solvent : Toluene.

- Acid Treatment : Hydrochloric acid gas generated in situ by slow addition of concentrated HCl (37%) to concentrated sulfuric acid (98%) is streamed over the reaction mixture.

- Reaction Conditions : Vigorous stirring under ambient temperature; reaction time is short (minutes).

- Isolation : The hydrazine hydrochloride precipitates directly from the reaction mixture and is isolated by centrifugation or filtration.

- Yields and Purity : Nearly quantitative yields with good functional group tolerance and operational simplicity.

- Safety Note : Hydrazines are isolated as dihydrochloride salts to minimize free hydrazine hazards.

This method is summarized in the following table:

| Step | Details |

|---|---|

| Azine preparation | From hydrazine + aldehyde/ketone |

| Reduction | NMe3·BH3 (2 equiv) in toluene |

| Acidification | HCl gas generated from HCl (37%) + H2SO4 (98%) |

| Reaction time | Fast (minutes) |

| Product isolation | Precipitation of hydrazine dihydrochloride salt |

| Yield | Almost quantitative |

| Advantages | Simple, safe, high yield, stable salt form |

This approach was detailed by Perdicchia et al. (2023) and represents a state-of-the-art method for preparing stable hydrazine hydrochloride salts, including (cyclohexylmethyl)hydrazine dihydrochloride.

Alternative Hydrazine Salt Preparation via Hydrazone Reduction

Hydrazones, structurally related to azines, can also be reduced to hydrazines under similar conditions:

- Reduction of hydrazones to hydrazines followed by acid treatment yields hydrazine dihydrochloride salts.

- The reaction mechanism involves the cleavage of the C=N bond and protonation of nitrogen atoms.

- This method is useful when starting from carbonyl compounds and hydrazine derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The ionic hydrogenation method avoids the use of compressed hydrogen gas, enhancing safety.

- Hydrazine salts formed are more stable and less hazardous than free hydrazines.

- The byproducts of reduction (e.g., NMe3·BH2Cl) can be further utilized in situ for acylation reactions, broadening synthetic applications.

- Reaction monitoring by NMR, elemental analysis, and mass spectrometry confirms product identity and purity.

- The generation of HCl gas in situ from concentrated acids allows controlled acidification without handling gaseous HCl cylinders.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclohexylmethyl azides or other oxidized derivatives.

Reduction: It can be reduced to form cyclohexylmethylamines or other reduced products.

Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl azides, while reduction may produce cyclohexylmethylamines.

Scientific Research Applications

Chemical Synthesis

1.1 Precursor in Organic Chemistry

(Cyclohexylmethyl)hydrazine dihydrochloride serves as a vital intermediate in organic synthesis. It is used in the preparation of various hydrazone derivatives, which are important in the development of pharmaceuticals and agrochemicals. The ability to modify its structure allows chemists to explore new compounds with potential biological activities .

1.2 Synthesis of Hydrazones

Hydrazones derived from this compound have been synthesized for their potential use as anti-cancer agents. These compounds can be formed by reacting the hydrazine with carbonyl compounds, resulting in products that exhibit significant biological activity .

Pharmaceutical Applications

2.1 Antitumor Activity

Research indicates that hydrazine derivatives, including those derived from this compound, may possess antitumor properties. A study demonstrated that specific hydrazone derivatives showed cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .

2.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against bacterial strains, indicating potential applications in developing new antimicrobial agents .

Industrial Applications

3.1 Foaming Agents

this compound is also explored as a foaming agent in the production of plastics and rubber products. Its ability to generate gas upon decomposition makes it suitable for applications requiring expansion and foaming properties .

3.2 Agricultural Chemicals

In agriculture, hydrazine derivatives are utilized as precursors for pesticides and herbicides. The compound's reactivity allows it to be transformed into bioactive agents that can control pests effectively .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Derivatives showed significant cytotoxicity against cancer cell lines |

| Study B | Antimicrobial Properties | Effective against specific bacterial strains |

| Study C | Foaming Agent | Demonstrated efficacy as a foaming agent in plastic production |

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)hydrazine dihydrochloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Dihydrochloride Derivatives

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity : The cyclohexylmethyl group in the target compound increases lipophilicity compared to methyl or benzyl derivatives, which may improve membrane permeability in drug design .

- Stability : Bulky substituents (e.g., cyclohexyl) may enhance stability compared to diphenylhydrazine derivatives, which are prone to decomposition due to weak N–N bonds .

Biological Activity

(Cyclohexylmethyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.

- Chemical Formula : C7H17ClN2

- Molecular Weight : 164.68 g/mol

- CAS Number : 14319-85-8

Biological Activity Overview

Hydrazine derivatives, including this compound, have been studied for their various biological activities, particularly in the fields of oncology and toxicology. These compounds often exhibit genotoxicity, which can lead to DNA damage and potential carcinogenic effects.

Genotoxicity Studies

Research indicates that hydrazine derivatives can exhibit significant genotoxicity. A study on various hydrazine derivatives found that certain compounds elicited positive DNA repair responses in hepatocyte assays, suggesting a potential for inducing mutations or cancerous changes in cells . Specifically, mouse hepatocytes showed heightened susceptibility to these effects compared to rat hepatocytes, indicating species-specific responses to hydrazines .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Interaction : Hydrazines can intercalate into DNA structures, leading to modifications that may result in mutagenesis . This interaction is thought to contribute to the development of autoimmune conditions such as systemic lupus erythematosus.

- Reactive Species Formation : The compound may undergo metabolic transformations that produce reactive intermediates capable of binding to cellular macromolecules, causing oxidative stress and cellular damage .

Anticancer Activity

A notable study examined the efficacy of hydrazine derivatives in reducing tumor volumes in xenograft models. In this study, this compound was tested alongside other compounds for its ability to potentiate the effects of established chemotherapeutics like Cisplatin. Results indicated that lower dosages of this compound could enhance cytotoxicity significantly compared to controls .

Toxicological Assessment

Toxicological evaluations have shown that while acute exposure can lead to irritation and potential damage to ocular tissues, chronic exposure does not appear to produce significant long-term health effects . However, good laboratory practices recommend minimizing exposure due to the compound's irritative properties.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Genotoxicity | Positive DNA repair responses in hepatocyte assays; species-specific effects |

| Anticancer | Enhanced efficacy when used with Cisplatin; reduction in tumor volume |

| Toxicity | Eye irritation; minimal chronic effects noted |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for (Cyclohexylmethyl)hydrazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reacting cyclohexylmethylamine with hydrazine derivatives under acidic conditions. For example, hydrazine dihydrochloride can act as both a reactant and a proton source in HCl-mediated reactions . Optimization includes varying reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometric ratios of hydrazine to precursor. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/chloroform) is critical to isolate the dihydrochloride salt. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 210–230 nm). Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution). Compare retention times to standards .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to identify cyclohexylmethyl and hydrazine protons.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Verify Cl⁻ content via titration (AgNO₃) or ion chromatography .

Advanced Research Questions

Q. What catalytic applications does this compound have in organic synthesis, and how do substituent effects influence reaction mechanisms?

- Methodological Answer : The compound may serve as a catalyst or reductant in carbonyl-olefin metathesis or reductive amination. Substituents like the cyclohexylmethyl group can sterically hinder transition states, altering activation barriers. For example, computational studies (DFT) on hydrazine-catalyzed reactions reveal that bulky substituents lower cycloreversion energy by stabilizing strained intermediates . Experimental validation involves kinetic profiling (e.g., monitoring reaction progress via in-situ IR or GC-MS) under varying substituent conditions. Comparative studies with analogs (e.g., phenylhydrazine derivatives) can isolate steric/electronic contributions .

Q. How can discrepancies in toxicological data for hydrazine derivatives be addressed when designing safety protocols for this compound?

- Methodological Answer : Contradictory toxicity reports (e.g., developmental toxicity in hydrazines vs. null effects in 1,2-dimethylhydrazine dihydrochloride ) necessitate a tiered approach:

- In Vitro Screening : Assess cytotoxicity (MTT assay) and genotoxicity (Ames test) in human cell lines.

- In Vivo Models : Use rodent studies to evaluate acute toxicity (LD₅₀) and chronic exposure effects. Dose-response curves should account for metabolic differences (e.g., cytochrome P450 activity).

- Mechanistic Studies : Probe reactive intermediates (e.g., methyl radicals) via spin-trapping agents (EPR spectroscopy) to identify pathways linked to toxicity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted hydrazine, cyclohexylmethylamine, and oxidation byproducts (e.g., nitrosamines). Resolution strategies:

- Derivatization : React hydrazine with p-dimethylaminobenzaldehyde (DMAB) to form colored adducts detectable at 458 nm .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for targeted impurity quantification (e.g., limit of detection ≤ 0.1 ppm).

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify impurity formation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.